molecular formula C11H12N2O5 B1671113 5-Ethynyl-2'-deoxyuridine CAS No. 61135-33-9

5-Ethynyl-2'-deoxyuridine

Katalognummer B1671113
CAS-Nummer: 61135-33-9
Molekulargewicht: 252.22 g/mol
InChI-Schlüssel: CDEURGJCGCHYFH-DJLDLDEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Ethynyl-2’-deoxyuridine (EdU) is a nucleoside analog of thymidine . It is incorporated into DNA during active DNA synthesis . EdU is used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .


Synthesis Analysis

EdU is a thymidine analogue that can be incorporated into cellular DNA for cell proliferation studies . The incorporated nucleoside analogue can be detected by a copper-catalyzed click reaction with a fluorescent azide . In a Cu (I)-catalyzed reaction, the alkyne of EdU reacts with an azide containing fluorochrome, forming a stable covalent bond .


Molecular Structure Analysis

EdU, like BrdU, is a nucleoside analogue to thymidine which is actively transported into cells while dividing and is incorporated into the newly synthesized DNA structure . The use of antibodies with a fluorescent tag against BrdU makes it possible to determine S phase if cells were pulsed with 10uM BrdU more accurately than just using DNA binding dyes such as PI, 7-AAD, DAPI, or ToPro-3 .


Chemical Reactions Analysis

EdU is labeled and detected with an azide molecule (most commonly fluorescent azides) through Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry . Unlike the commonly used bromodeoxyuridine (BrdU), EdU detection requires no heat or acid treatment .

Wissenschaftliche Forschungsanwendungen

1. Applications in Aptamer Selection and Biosensing

5-Ethynyl-2'-deoxyuridine is utilized in various applications, including potent aptamer selection experiments and biosensing. A synthesis method avoiding the formation of acetyl and chloro vinyl base-modified triphosphates, which could interfere with these experiments, has been developed (Röthlisberger, Levi‐Acobas, & Hollenstein, 2017).

2. Role in DNA Synthesis and Cell Cycle Analysis

EdU is a valuable tool for analyzing different phases of the cell cycle, especially in plants. It is incorporated into replicating DNA, allowing for analysis without needing synchronous cell populations. This method is adaptable to various plant systems (Wear et al., 2016).

3. Detection of S-Phase Cell Cycle Progression

EdU offers an improved method for detecting S-phase cell cycle progression compared to traditional BrdU labeling. It is incorporated into DNA during active synthesis, allowing for detection without disrupting DNA structure, thereby preserving cell surface epitopes and providing increased reproducibility (Buck et al., 2008).

4. Synthesis for Thymidylate Synthase Inhibition

The synthesis of 5-ethynyl-2′-deoxyuridine nucleoside and its analogs aims to create inhibitors of thymidylate synthase. This has implications in studying and potentially treating conditions that require inhibition of this enzyme (Khan, Dobrikov, & Shaw, 2005).

5. Imaging Cellular DNA

EdU is used as a metabolic probe for cellular DNA synthesis, offering reduced genotoxicity compared to other analogs. It is incorporated by endogenous enzymes into replicating cells, allowing for rapid and chemically orthogonal labeling of nucleic acids in cells, facilitating time-resolved, multicolor labeling of DNA synthesis (Rieder & Luedtke, 2014).

6. Monitoring DNA Replication in Yeast

EdUincorporation and detection in fission yeast offer insights into DNA replication and repair processes. Despite its toxic effects and cell cycle arrest at higher concentrations, EdU can be useful for detecting early stages of S phase or DNA synthesis associated with DNA repair and recombination (Hua & Kearsey, 2011).

7. Detecting DNA Synthesis in Vivo

EdU is employed to detect DNA synthesis in proliferating cells. Its incorporation and detection by a fluorescent azide through a Cu(I)-catalyzed reaction allow for the visualization of newly synthesized DNA in various tissues and organisms. This method is advantageous over BrdU as it does not require DNA denaturation and preserves structural integrity (Salic & Mitchison, 2008).

8. Enhancing Electron-Transfer Efficiency in DNA

5-(Phenylethynyl)-2'-deoxyuridine, a derivative of EdU, has been shown to regulate DNA-mediated excess electron transfer (EET) when incorporated into oligodeoxynucleotides. This finding has potential implications in the field of bioelectronics and DNA-based nanotechnology (Tanaka et al., 2012).

Wirkmechanismus

Target of Action

5-Ethynyl-2’-deoxyuridine (EdU) is a thymidine analogue . Its primary target is the DNA of dividing cells . It is incorporated into the DNA during the synthesis phase (S-phase) of the cell cycle .

Mode of Action

EdU is incorporated into the DNA of dividing cells during DNA synthesis . This incorporation allows EdU to be used as a marker for DNA synthesis in cell culture and to detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis . The incorporated EdU can be detected using a copper-catalyzed click reaction with a fluorescent azide .

Biochemical Pathways

EdU is incorporated into DNA during active DNA synthesis . This process is part of the larger pathway of DNA replication, a critical process for cell division. The incorporation of EdU into DNA allows for the tracking of proliferating cells in various biological systems .

Pharmacokinetics

It is known that edu is incorporated into dna during dna synthesis, suggesting that it is readily absorbed and distributed within cells .

Result of Action

The incorporation of EdU into DNA allows for the tracking of DNA synthesis and cell proliferation . It should be noted that at high doses, edu can be cytotoxic . EdU incorporated into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

It is known that edu is used in cell culture environments to track dna synthesis and cell proliferation . Therefore, factors that influence cell culture conditions, such as temperature, pH, and nutrient availability, could potentially influence the action of EdU.

Safety and Hazards

EdU incorporated into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Zukünftige Richtungen

EdU is now widely used to track proliferating cells in multiple biological systems . EdU-labelling allows cells to be isolated without denaturing DNA, allowing researchers to determine the transcriptional profile of cells . This approach has been used to assess transcription in neuronal cells and tissues that have recently divided either in vitro or in vivo . Future research may focus on improving the function of EdU, such as chemical monophosphorylation to enhance the efficiency of the substrate in DNA polymerization .

Eigenschaften

IUPAC Name

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEURGJCGCHYFH-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976652
Record name 5-Ethynyl-2′-deoxyuridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2'-deoxyuridine

CAS RN

61135-33-9
Record name 5-Ethynyl-2′-deoxyuridine
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Record name 5-Ethynyl-2'-deoxyuridine
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Record name 5-Ethynyl-2′-deoxyuridine
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Record name 61135-33-9
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Record name 5-ETHYNYL-2'-DEOXYURIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does EdU work as a DNA labeling agent?

A1: EdU is a thymidine analog that gets incorporated into newly synthesized DNA during replication. [, ] This incorporation occurs because EdU's structure closely resembles thymidine, allowing it to be recognized and utilized by DNA polymerases. [] Unlike BrdU, another commonly used thymidine analog, EdU detection relies on a copper-catalyzed click reaction with a fluorescent azide. [, , ] This click chemistry approach offers higher sensitivity and allows for multiplex antibody staining, enhancing its utility in various applications. [, ]

Q2: What are the downstream effects of EdU incorporation into DNA?

A2: While EdU is generally considered non-toxic at low concentrations used for short-term labeling, some studies suggest potential toxicity at higher doses or with prolonged exposure. [, ] This potential toxicity should be considered when designing experiments, particularly those involving long-term cell culture or sensitive cell lines. []

Q3: What is the molecular formula and weight of EdU?

A3: The molecular formula of EdU is C11H12N2O5, and its molecular weight is 252.22 g/mol.

Q4: Is there any spectroscopic data available for EdU?

A4: While the provided research excerpts do not delve into detailed spectroscopic characterization of EdU, information on its structure can be found in chemical databases like PubChem and ChemSpider. These databases provide information on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Q5: How stable is EdU under various storage and experimental conditions?

A5: Although the provided text doesn't explicitly discuss EdU's stability, it mentions that EdU is compatible with various cell types, including Drosophila neural stem cells [] and hydrozoan jellyfish cells. [] This suggests a degree of stability across different biological systems.

Q6: Does EdU possess any catalytic properties?

A6: EdU itself doesn't exhibit catalytic properties. It acts as a substrate for DNA polymerase, becoming incorporated into DNA during replication. [] The copper catalyst plays a crucial role in the click reaction used for EdU detection, but EdU itself is not a catalyst.

Q7: How has EdU been used to study cell proliferation in different biological systems?

A7: EdU has been successfully employed to label and track proliferating cells in various model organisms, highlighting its versatility and broad applicability in cell biology research. [, , ] Researchers used EdU to study mitotic neuroblasts in Drosophila, stem-like cells in jellyfish, and adipose-derived stem cells in rats. [, , ] These studies demonstrate EdU's efficacy in labeling different cell types and its utility for studying cell proliferation and lineage tracing.

Q8: How do structural modifications of EdU affect its activity and cellular uptake?

A9: One study describes the synthesis and evaluation of a lipophilic EdU derivative containing a fluorine-18 label. [] This modification aimed to improve its brain permeability for potential use in PET imaging. While the derivative showed a higher logP value, indicating increased lipophilicity, its brain uptake in mice was still low. This suggests that factors beyond lipophilicity, such as transporter interactions, might play a significant role in EdU's biodistribution.

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